4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine
Description
Properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F7N2/c10-7(8(11,12)13,9(14,15)16)5-2-1-4(17)3-6(5)18/h1-3H,17-18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOYXGGMUPLGGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)C(C(F)(F)F)(C(F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F7N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596968 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58524-63-3 | |
| Record name | 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50596968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)benzene-1,3-diamine is a fluorinated aromatic amine that has garnered attention for its potential biological applications. This compound possesses unique structural features due to the presence of multiple fluorine atoms, which may influence its biological activity and interactions with various biological systems.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 261.14 g/mol. The structure includes a benzene ring substituted with a heptafluoropropyl group and two amino groups at the para positions. This unique arrangement contributes to its physical and chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C9H6F7N |
| Molecular Weight | 261.14 g/mol |
| LogP | 4.139 |
| PSA (Polar Surface Area) | 26.02 Ų |
Antimicrobial Properties
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. The incorporation of fluorine can increase lipophilicity and alter membrane permeability, potentially leading to improved efficacy against various pathogens. For instance, studies have shown that related fluorinated anilines can inhibit bacterial growth effectively .
Inhibition of Enzymatic Activity
Fluorinated compounds have been studied for their ability to inhibit specific enzymes that are crucial for the survival of pathogens. For example, compounds similar in structure to this compound have been shown to act as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis in Plasmodium falciparum . This inhibition could provide a pathway for developing antimalarial agents.
Case Studies
Case Study 1: Antibacterial Activity
A study investigating the antibacterial properties of various fluorinated aromatic amines found that certain derivatives exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus. The presence of the heptafluoropropyl group was noted to enhance the overall antimicrobial potency due to increased hydrophobic interactions with bacterial membranes .
Case Study 2: Antimalarial Potential
Another relevant case study explored the synthesis of derivatives based on the heptafluoropropyl group aimed at targeting Plasmodium falciparum. The results indicated that these compounds inhibited DHODH effectively in vitro and showed promise in further development as antimalarial drugs .
Toxicological Considerations
While the biological activity is promising, it is essential to consider the toxicological profile of fluorinated compounds. Studies have indicated that increased fluorination can lead to higher toxicity levels in certain biological systems. Therefore, thorough toxicological assessments are critical during the development of therapeutic agents based on this compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzene-1,3-diamine Derivatives
The table below compares substituents, molecular properties, and applications of the target compound with similar benzene-1,3-diamine derivatives:
Key Observations :
- Electron-Withdrawing Effects: The heptafluoroisopropyl group in the target compound enhances chemical stability and resistance to oxidation compared to non-fluorinated analogs like 4-(phenylazo) derivatives .
- Biological Activity : Unlike indole-pyrimidine derivatives (e.g., compounds in ), the target compound lacks direct antiproliferative activity but serves as a critical building block for bioactive diamides .
Thermal and Chemical Stability
Q & A
Basic Question: What are the established synthetic routes for 4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)benzene-1,3-diamine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step nucleophilic aromatic substitution or fluorination reactions. For example:
- Step 1: React 1,3-diaminobenzene with heptafluoropropane derivatives (e.g., heptafluoroisopropyl iodide) under anhydrous conditions, using a base like K₂CO₃ in polar aprotic solvents (DMF, DMSO) at 80–100°C .
- Step 2: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water).
Optimization Tips:- Vary catalysts (e.g., CuI for Ullmann-type couplings) to improve yield.
- Monitor reaction progress with TLC or HPLC.
- Adjust solvent polarity to control regioselectivity.
Basic Question: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- FTIR: Confirm amine (-NH₂) stretches at 3300–3500 cm⁻¹ and C-F bonds at 1100–1250 cm⁻¹ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
